4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide
Description
4-Benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide is a 1,4-disubstituted piperazine derivative characterized by a benzyl group at the piperazine N-4 position and a 2,5-dimethylphenyl-substituted carbothioamide moiety at N-1. This compound has been investigated as an intermediate for chemotherapeutic agents due to the pharmacological versatility of piperazine derivatives, which exhibit antimicrobial, anticancer, and central nervous system (CNS)-related activities .
Properties
IUPAC Name |
4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-16-8-9-17(2)19(14-16)21-20(24)23-12-10-22(11-13-23)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKLBKQUDBMWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these piperazines with PhSH (thiophenol) followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects on the Aniline Ring
The 2,5-dimethylphenyl group in the target compound is a critical structural feature. demonstrates that substituent position and electronic properties significantly influence biological activity. In N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, the 2,5-dimethylphenyl analog exhibited high photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), comparable to 3,5-dimethylphenyl derivatives . This suggests that 2,5-dimethyl substitution may optimize steric and electronic interactions in binding pockets, even across different scaffold classes.
Key Comparisons:
- N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide (CAS 433255-18-6): The 3,5-dimethylphenyl group introduces greater symmetry but may reduce steric hindrance compared to 2,5-dimethyl substitution.
Piperazine Substituent Variations
The benzyl group at N-4 of the target compound contrasts with other piperazine derivatives:
Carbothioamide vs. Carboxamide Functionality
The thioamide (C=S) group in the target compound increases lipophilicity (higher logP) compared to carboxamides (C=O). For example:
- Thioamides may resist enzymatic hydrolysis, extending in vivo half-life .
Structure-Activity Relationship (SAR) Trends
- Substituent Position: 2,5-dimethyl substitution on the aniline ring optimizes steric compatibility in PET inhibitors, while 3,5-dimethyl substitution may favor symmetrical binding pockets .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) enhance interactions with electron-rich targets, whereas methyl groups provide steric bulk and moderate electron-donating effects .
Biological Activity
4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperazine ring, a benzyl group, and a carbothioamide functional group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. In particular, the inhibition of Polo-like kinase 1 (Plk1), a crucial regulator of cell division, has been explored. Compounds targeting Plk1 have shown promise in inducing apoptosis in cancer cells while sparing normal cells .
Table 1: Summary of Anticancer Activities
| Compound Name | Target | Mechanism | Reference |
|---|---|---|---|
| This compound | Plk1 | Induces apoptosis | |
| Compound A | Bcl-2 | Growth inhibition | |
| Compound B | RET Kinase | Cell proliferation inhibition |
Neuroprotective Effects
The potential neuroprotective effects of this compound have also been investigated. Certain derivatives have demonstrated anticonvulsant properties and neuroprotective capabilities through modulation of neurotransmitter systems . This suggests that this compound could be explored for treating neurological disorders.
Case Study: Anticonvulsant Activity
A study evaluating the anticonvulsant activity of related compounds found that modifications in the phenyl ring significantly affected efficacy. The presence of specific substituents enhanced the compound's ability to protect against seizure activity in animal models .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Protein Kinases : By inhibiting key protein kinases like Plk1 and RET kinase, this compound can disrupt cell cycle progression and promote apoptosis in cancer cells.
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, thus providing neuroprotective effects against excitotoxicity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of similar compounds. For instance:
- Substituent Variations : The presence of methyl groups on the phenyl ring enhances lipophilicity and binding affinity to target proteins.
- Functional Group Influence : The carbothioamide moiety is essential for maintaining biological activity by facilitating interactions with target enzymes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-benzyl-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 1,2-diamine derivatives and sulfonamide salts for cyclization to form the piperazine core .
- Step 2 : Introduce the 2,5-dimethylphenyl group via nucleophilic substitution or coupling reactions, as demonstrated in analogous compounds using 1-(2,5-dimethylphenyl)piperazine intermediates .
- Step 3 : Optimize reaction conditions (e.g., solvent: DCM or acetonitrile; base: DBU or K₂CO₃; temperature: reflux) to enhance yield and purity .
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (EtOH/H₂O) .
- Validation : Confirm structure via ¹H/¹³C NMR and LC-MS .
Q. How can researchers characterize the structural conformation of this compound using crystallographic techniques?
- Approach :
- Crystallization : Use slow evaporation in solvents like methanol or ethanol to grow single crystals .
- Data Collection : Employ X-ray diffraction (XRD) with Cu-Kα radiation.
- Refinement : Use SHELXL (SHELX suite) for small-molecule refinement, leveraging its robustness for high-resolution data .
- Validation : Cross-reference bond lengths/angles with Cambridge Structural Database entries .
Advanced Research Questions
Q. What strategies resolve contradictions in bioassay data for piperazine-1-carbothioamide derivatives?
- Methodology :
- Replicate Assays : Conduct dose-response curves across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to confirm activity trends .
- SAR Analysis : Compare substituent effects (e.g., benzyl vs. fluorophenyl groups) on bioactivity using analogs from PubChem .
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., carbonic anhydrase II) to identify off-target interactions .
- Statistical Tools : Apply multivariate analysis to distinguish signal noise from true biological effects .
Q. How do substitution patterns on the piperazine ring influence physicochemical properties and target binding?
- Analysis Framework :
- Lipophilicity : Calculate XlogP values (e.g., XlogP = 3.4 for similar compounds) to predict membrane permeability .
- Hydrogen Bonding : Quantify hydrogen bond donors/acceptors (e.g., 1 donor, 4 acceptors) to assess solubility and protein interactions .
- Structural Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., dopamine receptors) .
- Experimental Validation : Corrogate computational predictions with surface plasmon resonance (SPR) binding assays .
Q. What computational tools predict the binding affinity of this compound to neurological targets like dopamine receptors?
- Workflow :
- Ligand Preparation : Optimize 3D structure using Open Babel or Maestro.
- Docking : Employ Glide (Schrödinger Suite) for high-throughput virtual screening against D3 receptor homology models .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability .
- AI-Driven Synthesis : Use retrosynthesis tools (e.g., BenchChem’s AI) to design analogs for validation .
Q. How can crystallization challenges for structural analysis be mitigated?
- Solutions :
- Co-Crystallization : Add small molecules (e.g., glycerol) to stabilize crystal lattice .
- Temperature Gradients : Use slow cooling (0.1°C/min) from saturation temperature .
- High-Throughput Screening : Test 96 solvent combinations (e.g., Hampton Research screens) .
- Synchrotron Radiation : Utilize high-flux X-ray sources (e.g., APS, Argonne) for weakly diffracting crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
